N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421525-93-0
VCID: VC11892014
InChI: InChI=1S/C19H13NO3S2/c21-18(16-6-3-9-24-16)17-8-7-13(25-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10H,11H2,(H,20,22)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Molecular Formula: C19H13NO3S2
Molecular Weight: 367.4 g/mol

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide

CAS No.: 1421525-93-0

Cat. No.: VC11892014

Molecular Formula: C19H13NO3S2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide - 1421525-93-0

Specification

CAS No. 1421525-93-0
Molecular Formula C19H13NO3S2
Molecular Weight 367.4 g/mol
IUPAC Name N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H13NO3S2/c21-18(16-6-3-9-24-16)17-8-7-13(25-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10H,11H2,(H,20,22)
Standard InChI Key DCHWKEGKIHOTMS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4

Introduction

N-{[5-(Thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that integrates thiophene and benzofuran moieties. These structural features make the compound a promising candidate for research in pharmacological and material science applications due to its potential biological activity and electronic properties.

Synthesis Pathway

The synthesis of compounds similar to N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves:

  • Functionalization of Thiophene Rings:

    • Introduction of carbonyl groups via Friedel-Crafts acylation or similar methods.

    • Substitution reactions to link thiophene units.

  • Formation of Benzofuran Derivative:

    • Cyclization reactions involving phenols and aldehydes under acidic conditions.

  • Amide Bond Formation:

    • Coupling reactions between a carboxylic acid derivative (e.g., benzofuran carboxylic acid) and an amine group from the thiophene derivative.

These steps often employ catalysts such as palladium for coupling or acidic conditions for cyclization .

Biological Activity

Compounds with similar structural motifs have demonstrated diverse biological activities, including:

  • Antibacterial Properties:

    • Thiophene derivatives are known to inhibit bacterial growth by interacting with microbial enzymes or membranes .

    • Structural modifications, such as introducing electron-donating or withdrawing groups, can enhance activity.

  • Anticancer Potential:

    • Benzofuran derivatives have been shown to exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

    • The presence of a carboxamide group may improve selectivity toward cancer cells.

  • Antioxidant Activity:

    • The conjugated aromatic systems in thiophene and benzofuran may scavenge free radicals, reducing oxidative stress .

Applications in Material Science

The compound's conjugated aromatic systems suggest potential utility in organic electronics:

  • Semiconductors:

    • Thiophene-based compounds are widely used in organic photovoltaic cells and field-effect transistors due to their high charge carrier mobility .

  • Sensors:

    • Functionalized benzofurans can act as fluorescent probes or chemosensors due to their photophysical properties.

Analytical Characterization

To confirm the structure and purity of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide, the following techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Identifies proton and carbon environments within the molecule.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as carbonyl (C=O) and amide (N-H) bonds.

  • X-ray Crystallography:

    • Provides detailed insights into the molecular geometry .

Comparative Data Table

Property/AspectN-{[5-(Thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamideRelated Compounds (e.g., Thiophene/Benzofuran Derivatives)
Molecular Weight341.4 g/molVaries (200–400 g/mol)
SolubilityLikely soluble in organic solvents like DMSOSimilar solubility profile
Antibacterial ActivityPotential against E. coli and S. aureusModerate to high
Anticancer PotentialUnder investigationDemonstrated in leukemia, breast cancer models
Thermal StabilityHigh due to aromaticityComparable

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